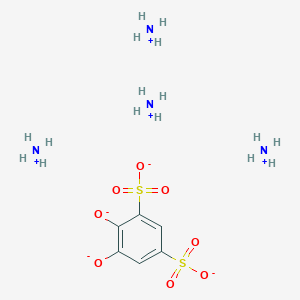
Ammonium 4,5-dioxidobenzene-1,3-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ammonium 4,5-dioxidobenzene-1,3-disulfonate typically involves the sulfonation of 4,5-dihydroxybenzene. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful addition of sulfonate groups to the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using advanced chemical reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ammonium 4,5-dioxidobenzene-1,3-disulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as hydroxyl and sulfonate groups on the benzene ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Scientific Research Applications
Ammonium 4,5-dioxidobenzene-1,3-disulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various analytical techniques, including NMR, HPLC, LC-MS, and UPLC . In biology and medicine, this compound is studied for its potential antioxidant properties and its ability to interact with biological molecules . Additionally, it has industrial applications in the production of dyes and other chemical products .
Mechanism of Action
The mechanism of action of Ammonium 4,5-dioxidobenzene-1,3-disulfonate involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfonate groups on the benzene ring allow it to participate in redox reactions and form complexes with metal ions . These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ammonium 4,5-dioxidobenzene-1,3-disulfonate include other sulfonated benzene derivatives such as sodium 4,5-dihydroxybenzene-1,3-disulfonate and potassium 4,5-dihydroxybenzene-1,3-disulfonate .
Uniqueness: What sets this compound apart from its similar compounds is its specific ammonium ion, which can influence its solubility and reactivity in different environments . This unique property makes it particularly useful in certain research and industrial applications where other sulfonated benzene derivatives may not be as effective .
Properties
Molecular Formula |
C6H18N4O8S2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tetraazanium;4,5-dioxidobenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.4H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);4*1H3 |
InChI Key |
DZWIGSYHSWSTPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















